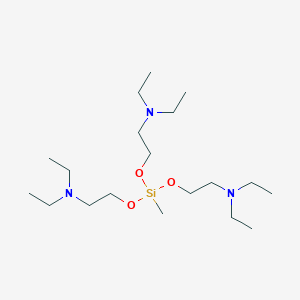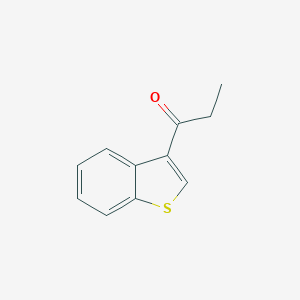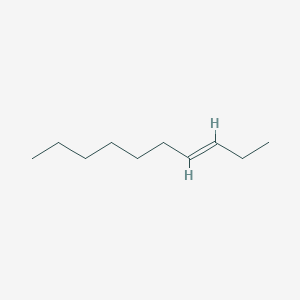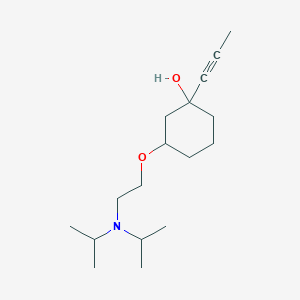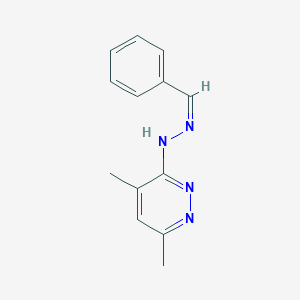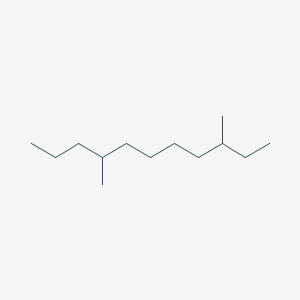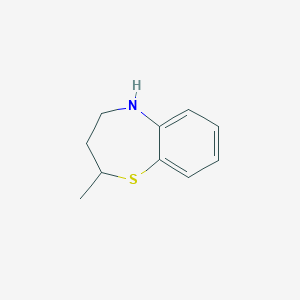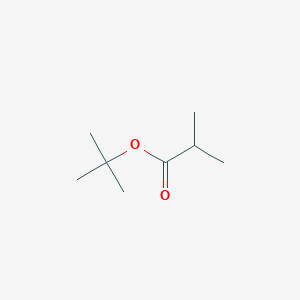
Tert-butyl 2-methylpropanoate
Descripción general
Descripción
Tert-butyl 2-methylpropanoate is a chemical compound that is not directly mentioned in the provided papers. However, tert-butyl groups are a common structural motif in organic chemistry, often used to increase steric bulk or to protect functional groups during synthesis. The tert-butyl group is known for its large size and is often used in medicinal chemistry to modulate the properties of bioactive compounds, although it can lead to increased lipophilicity and decreased metabolic stability .
Synthesis Analysis
The synthesis of compounds containing tert-butyl groups can be complex and versatile. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group serves as a chiral directing group and is cleaved after nucleophilic addition . Similarly, tert-butylthiacalix arene is synthesized from p-tert-butylphenol, elemental sulfur, and NaOH, showcasing the use of tert-butyl groups in macrocyclic chemistry .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups can be quite intricate. For instance, the methyl ether derivatives of p-tert-butyl[3.1.3.1]homooxacalixarene have been studied using NMR techniques and single-crystal X-ray diffraction, revealing insights into their conformation and complexation behavior with various organic cations . In another case, the tert-butyl group contributes to rotational disorder in the crystal structure of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, where the three methyl groups of the tert-butyl substituent show rotational disorder .
Chemical Reactions Analysis
The tert-butyl group can influence the reactivity and selectivity of chemical reactions. For example, in the gas-phase protonolysis of 1-(4-tert-butylphenyl)-3-phenylpropanes, the presence of a tert-butyl group affects the fragmentation patterns and the reactivity of the tert-butyl cation within ion/molecule complexes . Additionally, tert-butyl acetothioacetate is used in various synthetic transformations, such as acylation and annulation reactions, to produce heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds can be quite diverse. Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, for example, has been characterized by UV-VIS, IR, 1H NMR, 13C NMR, and Proton-Proton COSY data, and its thermal behavior has been studied using TG/DTA, indicating that it is an insensitive high energy density material . The evaluation of tert-butyl isosteres in drug analogues has also been documented, comparing the physicochemical and pharmacokinetic properties, efficacies, and activities of tert-butyl with other substituents .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Tert-butyl 2-methylpropanoate is a versatile chemical compound used in various scientific studies. It’s unique properties make it an ideal candidate for research in organic synthesis.
-
Medicinal Chemistry
- Tert-butyl 2-methylpropanoate may also be used in the field of medicinal chemistry, where it could serve as a building block in the synthesis of new pharmaceuticals.
-
Polymer Chemistry
-
Chemical Industry
-
Chemical Structure Analysis
-
Thermophysical Property Analysis
Propiedades
IUPAC Name |
tert-butyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347433 | |
| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylpropanoate | |
CAS RN |
16889-72-8 | |
| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

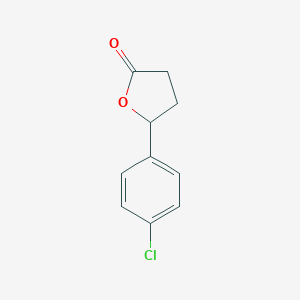
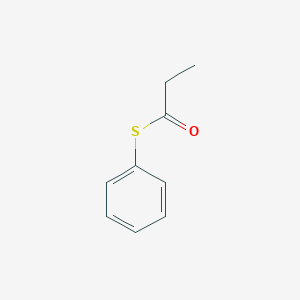
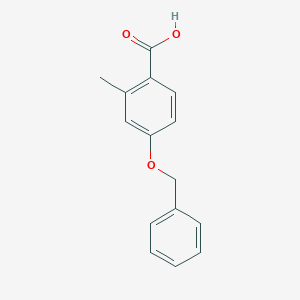
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
